molecular formula C18H17F4N3O3 B2595014 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 2034577-77-8

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2595014
CAS No.: 2034577-77-8
M. Wt: 399.346
InChI Key: IDIXNGSIIHGQEN-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a fluoropyrimidine moiety, a piperidine ring, and a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps:

    Formation of the Fluoropyrimidine Intermediate: The starting material, 5-fluoropyrimidine, is reacted with an appropriate reagent to introduce the necessary functional groups.

    Piperidine Ring Formation: The intermediate is then subjected to conditions that facilitate the formation of the piperidine ring.

    Coupling Reaction: The final step involves coupling the fluoropyrimidine-piperidine intermediate with 3-(trifluoromethyl)phenol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanol: A similar compound with an alcohol group instead of a ketone.

    1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)propane: A similar compound with a propane chain instead of an ethanone.

Uniqueness

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethylphenoxy group, in particular, may enhance its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c19-13-8-23-17(24-9-13)28-15-5-2-6-25(10-15)16(26)11-27-14-4-1-3-12(7-14)18(20,21)22/h1,3-4,7-9,15H,2,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXNGSIIHGQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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